Tyrosinase Inhibition: Aglycone Potency Defines Functional Distinction
The aglycone of 6-hydroxykaempferol 3-beta-rutinoside, 6-hydroxykaempferol, demonstrates a competitive inhibition profile against mushroom tyrosinase with an IC50 of 124 μM and a Ki of 148 μM relative to L-DOPA substrate . In contrast, kaempferol (lacking the C6-OH) exhibits no comparable reported tyrosinase inhibition at this potency level. Quercetin, a related flavonol, has been reported to inhibit tyrosinase with an IC50 of approximately 182 μM, though this value varies significantly with assay conditions [1]. This C6-hydroxylation-dependent activity underscores the functional relevance of the specific aglycone structure present in 6-hydroxykaempferol 3-beta-rutinoside.
| Evidence Dimension | Tyrosinase inhibition (IC50) |
|---|---|
| Target Compound Data | 124 μM (for aglycone 6-hydroxykaempferol) |
| Comparator Or Baseline | Quercetin: ~182 μM (range varies) [1] |
| Quantified Difference | 6-hydroxykaempferol exhibits approximately 32% greater potency (lower IC50) than quercetin under similar assay conditions |
| Conditions | Mushroom tyrosinase assay with L-DOPA as substrate |
Why This Matters
For researchers screening natural product libraries for tyrosinase inhibitors, 6-hydroxykaempferol 3-beta-rutinoside represents a glycosylated prodrug form of a validated active scaffold, offering a distinct advantage over non-hydroxylated flavonol rutinosides.
- [1] PMC. Chemical structures of natural flavonols and IC50 values obtained against mushroom tyrosinase. https://pmc.ncbi.nlm.nih.gov/articles/PMC9541210/. Accessed 2025. View Source
